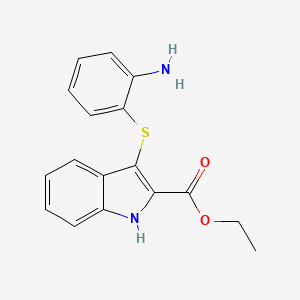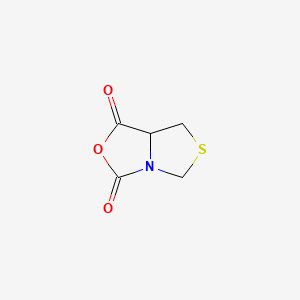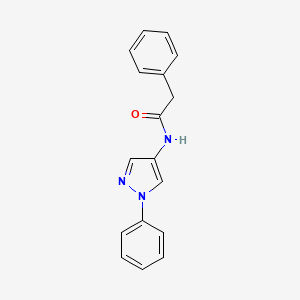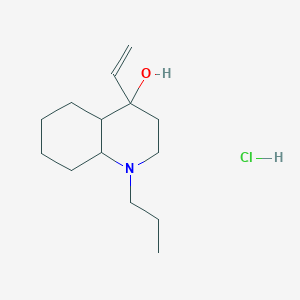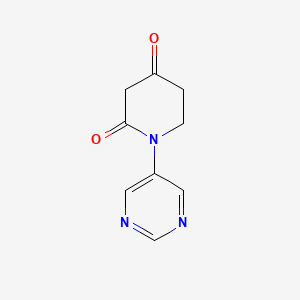
1-(Pyrimidin-5-yl)piperidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrimidin-5-yl)piperidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring fused to a piperidine-2,4-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-5-yl)piperidine-2,4-dione typically involves the condensation of pyrimidine derivatives with piperidine-2,4-dione precursors. One common method includes the use of dimethylformamide dimethyl acetal (DMF-DMA) as a reagent, followed by cyclization and elimination reactions . The reaction conditions often involve heating under reflux in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity, making the compound suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyrimidin-5-yl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives reacting with nucleophiles like amines or thiols in polar solvents.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1-(Pyrimidin-5-yl)piperidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(Pyrimidin-5-yl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-(Pyrimidin-5-yl)piperidine-2,4-dione can be compared with other similar compounds to highlight its uniqueness:
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
1-pyrimidin-5-ylpiperidine-2,4-dione |
InChI |
InChI=1S/C9H9N3O2/c13-8-1-2-12(9(14)3-8)7-4-10-6-11-5-7/h4-6H,1-3H2 |
Clave InChI |
JOLWUXNIHUXVST-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)CC1=O)C2=CN=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



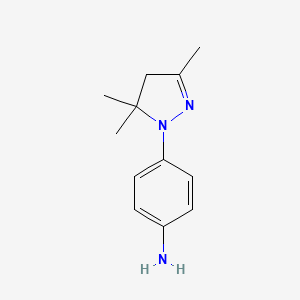
![4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12899028.png)
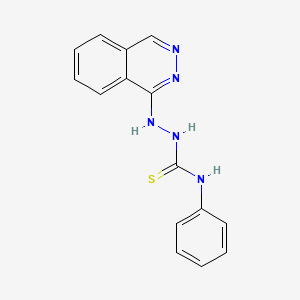
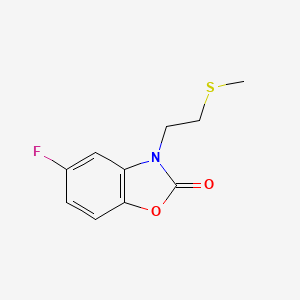
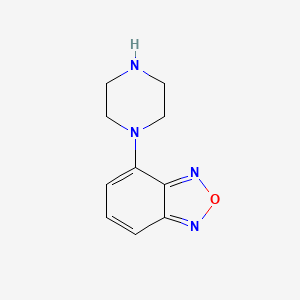
![2-[(Naphthalen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B12899044.png)
![9-[2-(4,5-Dihydro-1,3-oxazol-2-YL)ethyl]-9H-carbazole](/img/structure/B12899046.png)


